

The Physical and Chemical Properties of Lacthydrazide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Lacthydrazide**

Cat. No.: **B1296683**

[Get Quote](#)

Abstract

Lacthydrazide (CAS No. 2651-42-5) is a bifunctional organic molecule incorporating both a hydroxyl group and a hydrazide moiety. This unique structure imparts a hydrophilic character and provides a reactive handle for chemical modifications, making it a molecule of interest for researchers in drug development and bioconjugation. This guide provides a comprehensive overview of the core physicochemical properties, reactivity, stability, synthesis, and analytical characterization of **Lacthydrazide**, designed to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application.

Molecular Identity and Structure

A thorough understanding of a molecule's identity and structure is fundamental to predicting its behavior and designing experiments. **Lacthydrazide**, also known as 2-hydroxypropanehydrazide, is derived from lactic acid.

1.1 Chemical Identifiers

A summary of the key identifiers for **Lacthydrazide** is provided below.

Identifier	Value	Reference
CAS Number	2651-42-5	[1] [2] [3] [4]
Molecular Formula	C ₃ H ₈ N ₂ O ₂	[1] [2] [3] [4]
IUPAC Name	2-hydroxypropanehydrazide	[4]
Synonyms	Lactic acid hydrazide, 2-hydroxypropionohydrazide	[1] [2] [4]
SMILES	CC(C(=O)NN)O	[4]

1.2 Chemical Structure

Lacthydrazide possesses a chiral center at the second carbon, inherited from its parent molecule, lactic acid. The structure features three key functional groups:

- A primary hydroxyl group (-OH), which contributes to its polarity and potential for hydrogen bonding.
- An amide group (-C(=O)NH-), which is part of the hydrazide functionality.
- A terminal primary amine group (-NH₂) of the hydrazide, which is nucleophilic and serves as the primary site for many chemical reactions.

The presence of these polar groups suggests that **Lacthydrazide** is a highly hydrophilic molecule.

Physicochemical Properties

The physical properties of **Lacthydrazide** dictate its behavior in various experimental settings, from dissolution to formulation. The following table summarizes key computed and experimental properties.

2.1 Summary of Properties

Property	Value	Reference / Note
Molecular Weight	104.11 g/mol	[1][3][4]
Appearance	White crystalline solid	[5]
Density (Predicted)	1.216 g/cm ³	[1][5]
Boiling Point (Predicted)	338.1°C at 760 mmHg	[5]
Flash Point (Predicted)	158.3°C	[5]
XLogP3	-1.5	[1][4]
Topological Polar Surface Area	75.4 Å ²	[1][4]
Hydrogen Bond Donor Count	3	[1][4]
Hydrogen Bond Acceptor Count	3	[1][4]
Rotatable Bond Count	1	[1]

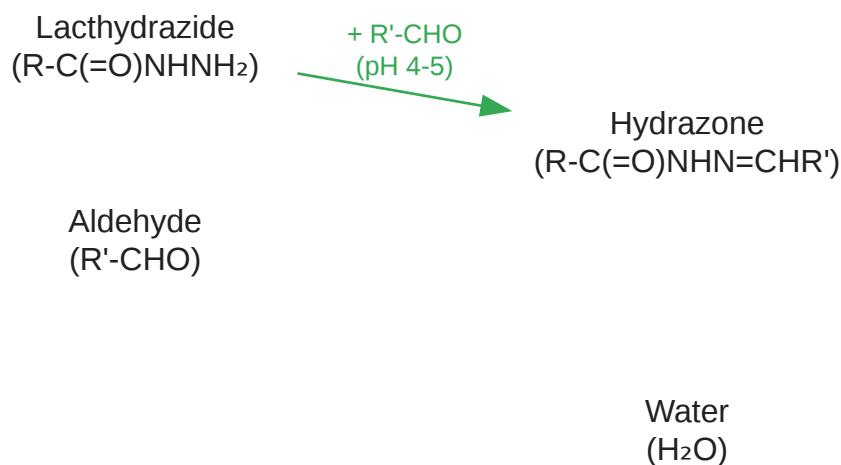
2.2 Solubility Profile

The molecular structure of **Lacthydrazide**, with its multiple hydrogen bond donors and acceptors and a low XLogP3 value of -1.5, strongly indicates its hydrophilic nature.[1][4] It is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in nonpolar or low-polarity solvents is predicted to be limited.

This protocol outlines the equilibrium shake-flask method, a standard and reliable technique for determining the solubility of a compound.

Causality: The shake-flask method is chosen for its simplicity and its ability to ensure that the solution reaches equilibrium, providing a true measure of solubility at a given temperature. The use of a calibrated HPLC system allows for precise quantification of the dissolved analyte.

- **Preparation:** Add an excess amount of **Lacthydrazide** to a series of vials, each containing a known volume (e.g., 2 mL) of a selected solvent (e.g., water, ethanol, acetone, ethyl acetate). The excess solid is crucial to ensure saturation.


- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.
- **Sample Preparation:** After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.
- **Filtration:** Carefully withdraw an aliquot of the supernatant using a syringe. Attach a syringe filter (e.g., 0.22 µm PTFE) and filter the solution into a clean HPLC vial to remove all particulate matter.
- **Quantification:** Dilute the filtered sample with a suitable mobile phase. Analyze the concentration of **Lacthydrazide** using a pre-validated HPLC method with a calibration curve prepared from known standards.
- **Calculation:** The solubility is reported in units such as mg/mL or mol/L.

Chemical Reactivity and Stability

3.1 Core Reactivity: Hydrazone Formation

The primary reactive center of **Lacthydrazide** is the terminal nucleophilic amine (-NH₂) of the hydrazide moiety. This group readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages.^{[6][7]} This reaction, often referred to as a "click" reaction, is highly efficient and proceeds under mild acidic conditions (typically pH 4-5).^[8]

This reactivity is a cornerstone of its utility in bioconjugation, allowing for the covalent attachment of **Lacthydrazide** to biomolecules (such as oxidized carbohydrates) or surfaces that have been functionalized with carbonyl groups.^[7]

[Click to download full resolution via product page](#)

Caption: Reaction scheme for hydrazone formation.

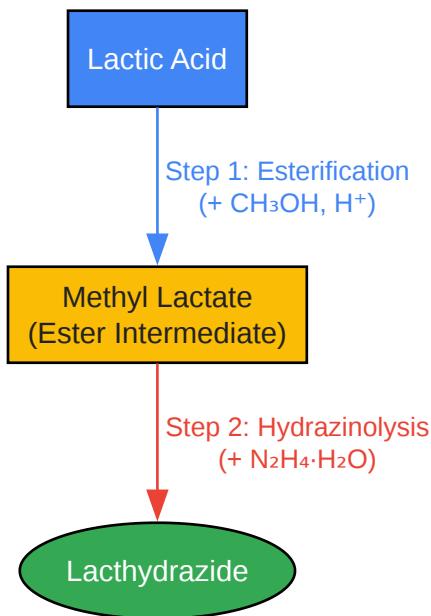
3.2 Stability Profile

The stability of **Lacthydrazide** is influenced by pH, temperature, and the presence of water.

- **Hydrolytic Stability:** The amide bond within the hydrazide structure is susceptible to hydrolysis, although it is generally more resistant than an ester bond.[9] Stability is pH-dependent; studies on similar hydrazide conjugates show they are increasingly stable as the pH approaches neutrality (pH 7).[10] Extreme acidic or basic conditions will accelerate degradation.
- **Thermal Stability:** As a solid, **Lacthydrazide** is stable under standard ambient conditions. However, prolonged exposure to high temperatures can lead to decomposition.
- **Hygroscopicity:** Related hydrazides are known to be hygroscopic, meaning they can absorb moisture from the air.[11][12] Proper storage in a dry environment is critical to prevent degradation and maintain sample integrity.

Causality: This protocol uses a forced degradation approach to assess stability under various pH conditions, which is critical for predicting shelf-life in aqueous formulations. HPLC is the method of choice for separating the parent compound from its degradants and quantifying the rate of degradation.

- Buffer Preparation: Prepare a series of aqueous buffers across a relevant pH range (e.g., pH 2, 4, 7, 9).
- Sample Incubation: Prepare stock solutions of **Lacthydrazide** in each buffer at a known concentration (e.g., 1 mg/mL). Incubate these solutions at a constant, controlled temperature (e.g., 40°C).
- Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- Quenching (if necessary): Neutralize the sample by diluting it in the mobile phase to stop further degradation before analysis.
- HPLC Quantification: Analyze each sample using a stability-indicating HPLC method (see Protocol 4.3.1).
- Data Analysis: Plot the percentage of remaining **Lacthydrazide** against time for each pH condition. This data can be used to determine the degradation rate constant and half-life.


Synthesis and Characterization

4.1 Common Synthetic Routes

Lacthydrazide is typically synthesized from lactic acid derivatives. The most common laboratory-scale method involves two steps.

- Esterification: Lactic acid is first converted to an alkyl ester, commonly methyl lactate or ethyl lactate, through Fischer esterification with the corresponding alcohol under acidic catalysis.
- Hydrazinolysis: The resulting lactate ester is then reacted with hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the alkoxy group of the ester to form the stable hydrazide.^[13]

Alternatively, single-step methods are being developed that involve the direct reaction of the carboxylic acid with hydrazine hydrate, often using catalysts or microwave assistance to drive the reaction to completion and improve yields.^[14]

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **Lacthydrazide**.

4.2 Analytical Characterization Workflow

Confirming the identity, purity, and structure of synthesized **Lacthydrazide** requires a suite of analytical techniques.

- Chromatography (HPLC, TLC): Used to assess purity and monitor reaction progress.
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation data for structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the connectivity of atoms.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (O-H, N-H, C=O).

Causality: A reversed-phase HPLC method is ideal for a polar analyte like **Lacthydrazide**. The C18 stationary phase provides a nonpolar surface, and a polar mobile phase (like water/acetonitrile) is used for elution. UV detection is suitable as the amide bond provides a chromophore.

- System: An HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 95% A / 5% B. TFA is used to improve peak shape and provide a consistent pH.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: ~210 nm, where the amide bond absorbs.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve the **Lacthydrazide** sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
- Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety and Handling

5.1 GHS Hazard Classification

Lacthydrazide is classified as a hazardous chemical. All handling should be performed in accordance with a formal safety assessment and with appropriate personal protective equipment (PPE).

Hazard Class	Statement	Reference
Acute Toxicity, Oral	H302: Harmful if swallowed	[1] [4]
Skin Corrosion/Irritation	H315: Causes skin irritation	[4]
Serious Eye Damage	H318: Causes serious eye damage	[4]

Note: Some aggregated sources also report potential hazards for skin contact (H312) and inhalation (H332).[\[4\]](#)

5.2 Handling and Storage Recommendations

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid creating dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its potential hygroscopicity, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Conclusion

Lacthydrazide is a versatile chemical building block characterized by its high polarity, defined physicochemical properties, and the robust reactivity of its hydrazide group. Its capacity for forming stable hydrazone linkages makes it a valuable tool in chemical synthesis and bioconjugation. A thorough understanding of its properties, including its solubility, stability profile, and handling requirements, is essential for its successful application in research and development. The protocols and data presented in this guide provide a solid technical foundation for scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. LACTHYDRAZIDE | 2651-42-5 [m.chemicalbook.com]
- 4. 2-Hydroxypropanehydrazide | C3H8N2O2 | CID 312043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. The reactivity of Acethylhydrazide_Chemicalbook [chemicalbook.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)₃ (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazone as Inhibitors of Laccase from *Trametes versicolor* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. media.neliti.com [media.neliti.com]
- To cite this document: BenchChem. [The Physical and Chemical Properties of Lacthydrazide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296683#physical-and-chemical-properties-of-lacthydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

